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Compound of Interest

Compound Name: 1,2-Benzoxazol-7-ol

Cat. No.: B1288728

In-Depth Technical Guide: 1,2-Benzoxazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical characterization of 1,2-Benzoxazol-7-ol. This document is intended to serve as
a valuable resource for researchers and professionals engaged in drug discovery and
development, offering detailed information on the molecule's core attributes and methodologies
for its synthesis and analysis.

Core Molecular Data

1,2-Benzoxazol-7-ol, a heterocyclic compound, possesses a molecular structure integrating a
benzene ring fused with an isoxazole ring and a hydroxyl group. This arrangement confers
specific physicochemical properties that are of interest in medicinal chemistry.

Property Value Source
Molecular Formula C7HsNO:2 N/A
Molecular Weight 135.12 g/mol N/A
CAS Number 55559-31-4 N/A
Melting Point 124 °C N/A
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Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1,2-Benzoxazol-7-ol is not
readily available in the reviewed literature, general methodologies for the synthesis of
benzisoxazole derivatives can be adapted. These methods often involve the cyclization of
appropriately substituted phenols.

A plausible synthetic approach could involve the reaction of a suitably protected 2,3-
dihydroxybenzonitrile or a related precursor, followed by cyclization to form the isoxazole ring
and subsequent deprotection of the hydroxyl group at the 7-position. The progress of such a
synthesis would be monitored by standard analytical techniques.

General Experimental Workflow for Synthesis and Purification:
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Caption: A generalized workflow for the synthesis and purification of 1,2-Benzoxazol-7-ol.

Analytical Characterization
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Detailed spectroscopic data for 1,2-Benzoxazol-7-ol is not extensively published. However,
based on the analysis of structurally similar compounds, such as 3-hydroxy-1,2-benzisoxazole,
the following spectroscopic characteristics can be anticipated:

e 1H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct
signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the
electron-withdrawing nature of the isoxazole ring and the electron-donating hydroxyl group.
The hydroxyl proton will likely appear as a broad singlet.

e 13C NMR: The carbon-13 NMR spectrum will display signals corresponding to the seven
carbon atoms in the molecule. The carbons of the aromatic ring will resonate in the typical
downfield region, with the carbon attached to the hydroxyl group and the carbons of the
isoxazole ring showing characteristic chemical shifts.

o Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm
the elemental composition, with the molecular ion peak corresponding to the calculated
exact mass of the molecule.

Biological Activity and Signhaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological
activities or the signaling pathways directly modulated by 1,2-Benzoxazol-7-ol. The broader
class of benzisoxazole derivatives has been investigated for a range of pharmacological
activities, including antipsychotic, anticonvulsant, and antimicrobial effects. This suggests that
1,2-Benzoxazol-7-ol could be a valuable scaffold for further investigation in drug discovery
programs.

Given the absence of specific pathway information, a logical workflow for investigating the
biological activity of this compound is proposed below.

Workflow for Biological Activity Screening:
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Caption: A proposed workflow for the initial biological screening of 1,2-Benzoxazol-7-ol.

Further research is warranted to elucidate the specific biological targets and mechanisms of

action of 1,2-Benzoxazol-7-ol, which could unlock its potential as a lead compound in various

therapeutic areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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